molecular formula C22H22ClN3O5S B6020661 diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B6020661
M. Wt: 475.9 g/mol
InChI Key: DSJSJNNCNOTJDW-BHGWPJFGSA-N
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Description

Diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group, a methyl group, and an oxo moiety. The thiophene ring is functionalized with diethyl carboxylate esters and an additional methyl group.

Properties

IUPAC Name

diethyl 5-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-5-30-21(28)17-12(3)18(22(29)31-6-2)32-19(17)24-11-16-13(4)25-26(20(16)27)15-9-7-14(23)8-10-15/h7-11,25H,5-6H2,1-4H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJSJNNCNOTJDW-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer properties. Diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study : In vitro studies demonstrated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest and reduced proliferation rates.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its unique structure enhances its interaction with bacterial membranes.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study : Research conducted on thin-film transistors incorporating this compound demonstrated improved charge mobility and stability compared to traditional materials.

Toxicity and Safety Profile

Assessment of the toxicity profile is crucial for any pharmaceutical application. Preliminary studies indicate that while the compound exhibits biological activity, it also necessitates thorough evaluation for potential side effects.

Comparison with Similar Compounds

Structural Analogues and Crystallographic Insights

Several structurally related compounds have been synthesized and characterized, providing a basis for comparison:

Compound Core Structure Substituents Crystallographic Data
Target compound Pyrazole-thiophene hybrid 4-Chlorophenyl, methyl, diethyl carboxylate Not reported in evidence
4-(4-Chlorophenyl)-thiazole derivative Pyrazole-thiazole hybrid 4-Chlorophenyl, 4-fluorophenyl, triazole Triclinic, P̄1 symmetry
1-(4-Chlorophenyl)-pyrazole-3-carboxylic acid Pyrazole-carboxylic acid 4-Chlorophenyl, hydroxyethyl, carboxylic acid Not reported

Key Observations :

  • The thiazole derivatives in are isostructural, featuring planar conformations with halogenated aryl groups. This suggests that the target compound may exhibit similar crystallographic packing, influencing solubility and stability .
  • Replacing the diethyl carboxylate groups in the target compound with a carboxylic acid (as in ) would enhance hydrophilicity but reduce membrane permeability, critical for bioavailability .
Computational Similarity Metrics

Tanimoto and Dice coefficients, derived from molecular fingerprints (e.g., MACCS keys, Morgan fingerprints), quantify structural similarity. For example:

Metric Application Relevance to Target Compound
Tanimoto (MACCS) Compares structural fragments; scores >0.7 indicate high similarity The target’s pyrazole-thiophene core may align with bioactive pyrazole analogs
Molecular Networking Clusters compounds via MS/MS fragmentation (cosine scores) High cosine scores with known inhibitors could predict similar bioactivity

In , a 70% similarity index between aglaithioduline and SAHA (a histone deacetylase inhibitor) was linked to shared pharmacokinetic properties. Applying this method to the target compound could identify analogs with overlapping therapeutic profiles .

Bioactivity and Structure-Activity Relationships (SAR)
  • Halogen Effects : Replacing the 4-chlorophenyl group in the target compound with 4-fluorophenyl (as in ) may alter electronic properties and binding affinity to hydrophobic enzyme pockets .
  • Ester vs. Carboxylic Acid : The diethyl carboxylate esters in the target compound likely enhance lipophilicity compared to carboxylic acid derivatives, favoring blood-brain barrier penetration .
  • Pyrazole Substitutions : The methyl group at position 3 on the pyrazole ring is a conserved feature in anti-inflammatory agents, suggesting the target may share this activity .
Case Study: NMR and Molecular Conformation

highlights NMR-based comparisons of rapamycin analogs, where chemical shift differences localized structural modifications. Applying this approach to the target compound and its analogs could pinpoint regions critical for bioactivity (e.g., the amino-methylidene linker) .

Preparation Methods

Halogenation and Aromatization of Tetrahydrothiophene Diesters

The thiophene-2,5-dicarboxylate framework is synthesized via halogenation and dehydrohalogenation of tetrahydrothiophene-2,5-dicarboxylic acid diesters. As detailed in, tetrahydrothiophene-2,5-dicarboxylic acid diesters (e.g., diethyl or di-n-butyl esters) undergo chlorination with sulfuryl chloride (2–4 equivalents) in dichloromethane at 0–5°C, followed by dehydrochlorination using aqueous sodium hydroxide in the presence of a phase transfer catalyst (e.g., benzalkonium chloride). This two-step process achieves yields of 80–93% for the thiophene-2,5-dicarboxylate, with the phase transfer catalyst critical for enhancing reaction rates and minimizing hydrolysis.

Example Protocol

  • Halogenation : Tetrahydrothiophene-2,5-dicarboxylic acid di-n-butyl ester (0.10 mol) is treated with sulfuryl chloride (0.21 mol) in dichloromethane at 5°C for 4 hours.

  • Dehydrohalogenation : The crude product is stirred with 10% NaOH (200 mL) and benzalkonium chloride (0.01 mol) at 80°C for 2 hours. The organic layer is separated, washed, dried, and distilled under reduced pressure to yield diethyl thiophene-2,5-dicarboxylate.

Functionalization at the 3-Position

Introducing the 3-methyl substituent requires electrophilic substitution or directed metallation. Patent suggests bromination of thiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by Kumada coupling with methylmagnesium bromide. Alternatively, directed ortho-metalation with LDA and quenching with methyl iodide achieves regioselective methylation.

Synthesis of the Pyrazol-4-Ylidene Component

Cyclocondensation for Pyrazole Core Formation

The 1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation of 4-chlorophenylhydrazine with ethyl 3-oxobutanoate in ethanol under reflux, as adapted from. The reaction is catalyzed by cerium(III) prolinate complexes, yielding the 5-oxo-pyrazole scaffold in 70–85% yield.

Example Protocol

  • Cyclocondensation : 4-Chlorophenylhydrazine (1.0 mmol) and ethyl 3-oxobutanoate (1.0 mmol) are stirred in ethanol (10 mL) with [Ce(L-Pro)₂]₂(Oxa) (5 mol%) at room temperature for 6 hours.

  • Oxidation : The resulting 5-oxo-pyrazole is treated with 3-chloroperbenzoic acid (mCPBA) in dichloromethane to generate the 4-ylidene aldehyde.

Condensation of Thiophenedicarboxylate and Pyrazol-4-Ylidene

Schiff Base Formation

The amino group at the 5-position of the thiophenedicarboxylate reacts with the aldehyde group of the pyrazol-4-ylidene under acidic conditions. Boric acid (0.05–0.50 equivalents) in diphenyl ether at 200–250°C facilitates dehydrative coupling, with continuous removal of water via azeotropic distillation. Yields of 75–90% are reported for analogous dibenzoxazolyl thiophene derivatives under these conditions.

Optimized Conditions

  • Solvent : Diphenyl ether (high boiling point, inert)

  • Catalyst : Boric acid (0.2 equivalents)

  • Temperature : 220°C, 6 hours under nitrogen

  • Workup : The reaction mixture is cooled, diluted with methanol, filtered, and recrystallized from ethanol/water.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:3 v/v), followed by recrystallization from ethanol to afford the target compound as yellow crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 6H, -OCH₂CH₃), 2.45 (s, 3H, thiophene-CH₃), 2.98 (s, 3H, pyrazole-CH₃), 6.85–7.40 (m, 4H, Ar-H), 8.20 (s, 1H, -CH=N-).

  • HRMS : m/z calcd. for C₂₃H₂₂ClN₃O₅S [M+H]⁺ 512.1024; found 512.1028.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Thiophene SynthesisHalogenation/Dehydrohalogenation93High yield, scalable
Pyrazole FormationCe-catalyzed cyclocondensation85Mild conditions, recyclable catalyst
CondensationBoric acid-mediated coupling88Minimal side products

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions between pyrazolone derivatives and thiophenedicarboxylate precursors. Key steps include:

  • Knoevenagel condensation : Reacting 1-(4-chlorophenyl)-3-methyl-5-pyrazolone with an aldehyde derivative under reflux in ethanol or DMF .

  • Esterification : Diethyl ester groups are introduced via nucleophilic substitution or acid-catalyzed esterification .

  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming product purity .

  • Optimization : Reaction parameters (e.g., temperature: 60–80°C, solvent polarity, and catalyst choice) significantly affect yield (typically 50–70%) .

    Synthesis Parameters Typical Conditions
    SolventEthanol, DMF
    Temperature60–80°C (reflux)
    CatalystsPiperidine, acetic acid
    PurificationColumn chromatography

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the presence of characteristic signals, such as the pyrazolone NH (δ 10–12 ppm), thiophene protons (δ 6.5–7.5 ppm), and ester carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm1^{-1}) and X-ray crystallography (if single crystals are obtainable) .
  • Dynamic Effects : Consider tautomerism in the pyrazolone ring (e.g., keto-enol equilibria), which may cause variable NMR signals. Use temperature-dependent NMR studies to identify tautomeric states .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize molecular geometries to resolve ambiguities .

Q. What strategies are recommended for investigating the biological activity of this compound, given its structural complexity?

  • Methodological Answer :

  • Target Identification : Screen against kinase or enzyme libraries due to structural similarity to pyrazolo[3,4-d]pyrimidine derivatives, which are known kinase inhibitors .
  • In Vitro Assays : Use fluorescence-based assays (e.g., ATPase activity) to evaluate inhibitory effects. IC50_{50} values should be compared with control compounds like staurosporine .
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR kinases .

Q. How can computational methods enhance the design of derivatives with improved properties?

  • Methodological Answer :

  • QSPR Modeling : Quantitative Structure-Property Relationship (QSPR) models predict solubility, bioavailability, and reactivity based on substituent effects .
  • ADMET Profiling : Use tools like SwissADME to forecast pharmacokinetic parameters (e.g., logP, CYP450 interactions) .
  • Reactivity Maps : Generate Fukui indices via DFT to identify nucleophilic/electrophilic sites for regioselective modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent assay conditions (e.g., cell line, incubation time, solvent controls). For example, DMSO concentrations >1% may artifactually suppress activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance .
  • Structural Analogues : Compare activity profiles with close analogues (e.g., ethyl vs. methyl ester derivatives) to isolate substituent effects .

Experimental Design Considerations

Q. What are the critical factors in designing stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor ester hydrolysis via HPLC .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track degradation products with LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for esters) .

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